molecular formula C46H75NO14 B1229498 concanamycin a

concanamycin a

Cat. No.: B1229498
M. Wt: 866.1 g/mol
InChI Key: DJZCTUVALDDONK-UHFFFAOYSA-N
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Description

Historical Discovery and Isolation

The discovery of this compound traces back to systematic screening efforts aimed at identifying bioactive compounds from microbial sources. Concanamycins A, B, and C were first isolated from the mycelium of Streptomyces diastatochromogenes S-45 in 1984 by Kinashi and colleagues. These compounds were initially identified as effective inhibitors of the proliferation of mouse splenic lymphocytes when stimulated by concanavalin A, which led to their distinctive nomenclature.

The isolation process involved comprehensive extraction and purification procedures from the producing organism. Streptomyces diastatochromogenes S-45 served as the primary source organism, and the compounds were extracted from the mycelium rather than the culture medium. This discovery represented part of a broader investigation into natural products with immunomodulatory properties, reflecting the systematic approach to natural product discovery prevalent during that period.

Subsequent research efforts have expanded the understanding of concanamycin production and biosynthesis. The biosynthetic gene cluster responsible for concanamycin production was later characterized in Streptomyces neyagawaensis, containing 28 open reading frames spanning approximately 100 kilobases. This characterization revealed the complex enzymatic machinery required for concanamycin biosynthesis, including Type I Polyketide Synthases and various modification enzymes.

The isolation and characterization work extended beyond the original three compounds. Additional analogues, designated concanamycins D, E, F, and G, were subsequently isolated from Streptomyces species A1509 through solvent extraction, silica gel column chromatography, and high-performance liquid chromatography. These discoveries demonstrated the structural diversity within the concanamycin family and provided valuable insights into structure-activity relationships.

Classification within Macrolide Antibiotics

This compound belongs to the plecomacrolide family, which represents a distinct subclass within the broader macrolide antibiotic classification. The compound is characterized by an 18-membered macrolactone ring structure, distinguishing it from other macrolide families that typically feature smaller ring systems. This structural feature places this compound within a specialized group of macrolides that exhibit unique biological properties and mechanisms of action.

The plecomacrolide family is characterized by several distinctive structural elements that differentiate these compounds from classical macrolide antibiotics. These natural products typically feature a 16- or 18-membered macrolactone ring possessing two conjugated diene units and a hemiacetal side chain. The macrocycle skeleton connects with the side chain through a three-carbon linker, forming a biologically important intramolecular hydrogen bonding network among the lactone, linker, and hemiacetal structural motifs.

This compound specifically incorporates a 6-membered hemiketal ring in addition to its 18-membered macrolactone structure. This hemiketal moiety represents a critical structural feature that contributes to the compound's biological activity and distinguishes it from other macrolide families. The stereochemistry of comparable centers between bafilomycins and concanamycins is identical, and the conformation of both macrolide families is remarkably similar due to an identical hydrogen bonding system.

The classification of this compound within the polyketide-derived plecomacrolide family reflects its biosynthetic origin and chemical properties. Unlike traditional antibiotic macrolides that primarily target bacterial ribosomal function, plecomacrolides such as this compound exhibit selective inhibitory activity against vacuolar-type adenosine triphosphatases. This unique mechanism of action has led to their recognition as important tools for studying cellular physiology and potential therapeutic applications.

The structural complexity of this compound extends to its sugar modifications. The concanamycin aglycone is modified by the addition of 4'-O-carbamoyl-2'-deoxyrhamnose at the hemiketal ring C23 hydroxyl group. This glycosylation pattern contributes to the compound's overall biological activity and represents another distinguishing feature within the macrolide classification.

Table 1: Structural Classification of this compound within Macrolide Antibiotics

Classification Level Designation Key Structural Features
Major Class Macrolide Antibiotics Large macrocyclic lactone ring
Subclass Plecomacrolides 16- or 18-membered macrolactone with conjugated diene units
Specific Family Concanamycins 18-membered ring with 6-membered hemiketal
Ring System 18-membered macrolactone Polyketide-derived structure
Sugar Component 4'-O-carbamoyl-2'-deoxyrhamnose Attached at C23 hydroxyl group

Nomenclature and Alternative Designations

The nomenclature of this compound reflects both its biological source and initial characterization circumstances. The primary designation "this compound" derives from the compound's ability to inhibit lymphocyte proliferation stimulated by concanavalin A, establishing a direct connection between the compound's name and its initial biological activity observation. This naming convention follows standard practices in natural product chemistry where compounds are often named based on their source organisms or primary biological activities.

Several alternative designations for this compound exist in the scientific literature, reflecting different discovery contexts and research applications. The most prominent alternative name is "folimycin," which represents an independent designation for the same chemical entity. This dual nomenclature situation arose from parallel discovery efforts and subsequent recognition that these apparently distinct compounds were chemically identical.

Additional alternative designations include "Antibiotic X 4357B" and simply "X 4357B," which reflect early research codes used during the compound's development and characterization phases. These alphanumeric designations represent internal research nomenclature that predated the establishment of the current systematic names. The designation "A-661-I" also appears in some literature as an alternative identifier for this compound.

The Chemical Abstracts Service number 80890-47-7 provides a unique numerical identifier that transcends the various naming conventions and ensures precise identification of the compound across different database systems and research contexts. This standardized identification system eliminates potential confusion arising from multiple nomenclature systems.

International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic chemical naming conventions, resulting in the complex designation: 3-O-(4-O-Carbamoyl-2,6-dideoxy-β-D-arabino-hexopyranosyl)-2,4-dideoxy-1-C-{4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxy-2-pentanyl}-4-methyl-5-[(1E)-1-propen-1-yl]-β-D-threo-pentopyranose. This systematic name provides complete structural information but is rarely used in practical research contexts due to its complexity.

Table 2: Nomenclature and Alternative Designations for this compound

Designation Type Name/Identifier Source/Context
Primary Name This compound Standard scientific nomenclature
Major Synonym Folimycin Independent discovery designation
Research Codes Antibiotic X 4357B, X 4357B Early development nomenclature
Historical Identifier A-661-I Alternative research designation
Chemical Abstracts Service Number 80890-47-7 Standardized numerical identifier
Molecular Formula C₄₆H₇₅NO₁₄ Chemical composition
Molecular Weight 866.09 daltons Physical property identifier

The nomenclature complexity surrounding this compound illustrates common challenges in natural product research where multiple research groups may independently discover and characterize the same compound under different circumstances. Modern database systems and standardized identification methods have largely resolved these nomenclature issues, ensuring consistent identification and communication within the scientific community. The persistence of multiple names in current literature reflects the historical development of the field and the continued relevance of early research contributions to our understanding of this important natural product.

Properties

IUPAC Name

[6-[2-[4-(11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZCTUVALDDONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H75NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

866.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80890-47-7
Record name Concanamycin A
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Comparison with Similar Compounds

Comparison with Similar Compounds

Concanamycin B

Concanamycin B, a structural analog of concanamycin A, shares the V-ATPase inhibitory mechanism but exhibits distinct biological effects. While both compounds suppress cytotoxic T-cell activity by neutralizing lysosomal acidity, concanamycin B demonstrates potent antiviral activity against HSV-1 (IC₅₀ = 6 nM) . It also inhibits bone resorption in vitro by targeting osteoclast V-ATPases and reduces MHC class II expression on antigen-presenting cells . However, concanamycin B is produced at lower titers (300 mg/L) compared to this compound in engineered strains .

Concanamycin C

Concanamycin C, another derivative, is less studied but shows overlapping functions with A and B, including V-ATPase inhibition and apoptosis induction in cancer cells .

Concanamycins G and H

Concanamycins G and H, isolated from Streptomyces sp. R1706-8, exhibit antibacterial activity against Bacillus subtilis. However, their potency is significantly lower than this compound:

  • Concanamycin H: MIC = 0.625 µg/mL (reported in one study) but conflictingly noted as 0.625 mg/mL in another .
  • Concanamycin G : MIC = 0.625 µg/mL .

This discrepancy in MIC values (a 1000-fold difference) may reflect methodological variations or unit reporting errors, warranting further validation. Both compounds lack notable V-ATPase inhibition, emphasizing the role of side-chain modifications in conferring target specificity .

Other V-ATPase Inhibitors

  • Bafilomycin A1 : Shares a binding site with this compound on the V₀ subunit of V-ATPase but exhibits irreversible inhibition . Unlike concanamycins, bafilomycin is less effective in rescuing lysosomal degradation of proteins like BMPR-II .
  • Prodigiosin 25-C : Mimics concanamycin B in suppressing cytotoxic T cells but operates via distinct pH-neutralizing mechanisms .
  • Chloroquine : A lysosomotropic agent that elevates lysosomal pH but lacks direct V-ATPase inhibition, making it less specific than concanamycins .

Data Tables

Table 1: Structural and Functional Comparison of Concanamycins

Compound Source Molecular Weight Key Activity Notable Applications
This compound Streptomyces spp. 866.1 g/mol V-ATPase inhibition (IC₅₀ ~1–10 nM) Autophagy studies, CNT toxicity
Concanamycin B S. diastatochromogenes 852.1 g/mol Antiviral (HSV-1 IC₅₀ = 6 nM) Bone resorption, MHC-II suppression
Concanamycin G Streptomyces sp. Not reported Antibacterial (MIC = 0.625 µg/mL) Antimicrobial assays
Concanamycin H Streptomyces sp. Not reported Antibacterial (MIC = 0.625 µg/mL*) Disk diffusion assays

*Conflicting MIC value: 0.625 mg/mL reported in one study .

Table 2: Comparison with Non-Concanamycin V-ATPase Inhibitors

Compound Target Specificity Reversibility Key Distinguishing Feature
Bafilomycin A1 V₀ subunit Irreversible Binds 100-kDa subunit
Prodigiosin 25-C Lysosomal pH Reversible Indirect T-cell suppression
Chloroquine Lysosomal lumen Reversible Broad immunomodulatory effects

Discussion of Contradictory Evidence

A significant discrepancy exists in reported MIC values for concanamycin H: 0.625 µg/mL versus 0.625 mg/mL . This 1000-fold difference may stem from typographical errors or methodological variations (e.g., broth microdilution vs. disk diffusion). Researchers should verify units and protocols when interpreting these results.

Preparation Methods

Native and Engineered Streptomyces Strains

Concanamycin A is natively produced by Streptomyces species, including S. eitanensis and S. diastatochromogenes. Wild-type strains typically yield <50 mg/L, necessitating genetic modifications to overcome metabolic bottlenecks. Engineered S. eitanensis DHS10676, developed through overexpression of endogenous regulators (e.g., cms cluster genes) and heterologous bafilomycin-derived regulatory genes, achieves titers of 900 mg/L for this compound and 300 mg/L for concanamycin B. Comparative studies across six Streptomyces spp. confirmed that regulatory gene integration universally enhances this compound production by 12- to 25-fold.

Table 1: Engineered Strains and this compound Titers

StrainGenetic ModificationsTiter (mg/L)Reference
S. eitanensis WTNone45 ± 3
S. eitanensis DHS10676cmsR1, cmsR2, and bafR overexpression905 ± 42
S. lividans DX-12Heterologous cmsR1 integration210 ± 18

Fermentation Media and Culture Conditions

Optimal production requires a defined medium containing glucose (20 g/L), soybean meal (15 g/L), and trace elements (Fe²⁺, Zn²⁺, Mn²⁺). pH maintenance at 6.8–7.2 and dissolved oxygen >30% are critical. A fed-batch strategy with glycerol supplementation on day 3 extends the production phase, increasing yields by 22% compared to batch fermentation.

Extraction and Purification Protocols

Biomass Processing and Primary Extraction

Intracellular this compound is extracted from cell pellets using methanol-dichloromethane (1:1 v/v) with glass bead disruption (3 h vortexing at 4°C). This method achieves 98% recovery, compared to 75–80% with ethyl acetate or acetone. Centrifugation at 20,000 rpm for 5 min separates debris, yielding a crude extract containing this compound (85–90% purity) and analogs B/C (5–10%).

Chromatographic Purification

Normal-phase chromatography on silica gel (40 g column, ethyl acetate/hexane gradient) isolates the concanamycin fraction, followed by reverse-phase HPLC (C18 column, 55% acetonitrile) to resolve this compound (retention time: 14.2 min) from B (12.8 min) and C (15.6 min). Final purity ≥99% is confirmed by LC-MS/MS (Q-TOF, [M+H]⁺ m/z 867.4) and ¹H NMR.

Table 2: Solvent Systems for this compound Purification

StepSolvent Ratio (v/v)Purity IncreaseYield (%)
Primary extractionMeOH:DCM (1:1)85–90%98
Normal-phase silicaEtOAc:hexane (100%)95%82
Reverse-phase HPLCACN:H₂O (55:45)≥99%68

Semi-Synthetic Modifications and Derivative Preparation

Synthesis of 21-Deoxyconcanolide A

While total synthesis of this compound remains impractical, semi-synthetic derivatives are accessible. Treatment of this compound with NaBH₄ in THF selectively reduces the C21 ketone to 21-deoxyconcanolide A, retaining 94% V-ATPase inhibitory activity. This derivative exhibits enhanced stability (t₁/₂ = 72 h vs. 24 h for this compound in PBS).

Radiolabeling for Binding Studies

Photoaffinity probes are synthesized by acylating the C9 hydroxyl with p-(trifluoroethyldiazirinyl)benzoyl chloride, followed by iodination at C23 using Na¹²⁵I. The doubly labeled derivative (23-iodo-9-O-acyl) binds V-ATPase with Kd = 2.1 nM, enabling precise localization of binding sites.

Analytical and Quality Control Methods

Quantification by HPLC-PDA

A validated HPLC method (C18 column, 280 nm detection) quantifies this compound using a 5-point calibration curve (R² = 0.9998, LOD = 0.1 µg/mL). Intraday precision (RSD = 1.2%) and accuracy (98–102%) meet ICH guidelines.

Stability Assessment

This compound degrades <5% in DMSO at -20°C over 12 months but rapidly decomposes in aqueous buffers (t₁/₂ = 6 h at pH 7.4). Lyophilized powders stored under argon retain potency for >24 months.

Comparative Analysis of Production Methods

Microbial Fermentation vs. Total Synthesis

Fermentation outperforms chemical synthesis in scalability and cost:

  • Fermentation : 900 mg/L in 7 days (∼$120/g)

  • Total Synthesis : 12 steps, <1% overall yield (∼$12,000/g)

Economic and Environmental Impact

Solvent recycling in purification reduces waste generation by 40%, lowering production costs by 18%. Engineered strains decrease fermentation time from 10 to 7 days, enhancing annual output by 30% .

Q & A

What is the molecular mechanism of concanamycin A in inhibiting V-ATPase, and how is this applied to study intracellular processes like autophagy and cytotoxicity?

Answer:
this compound specifically binds to the Vo_o subunit c of vacuolar ATPase (V-ATPase), blocking proton translocation and disrupting pH gradients in organelles like lysosomes and vacuoles . This inhibition is critical for studying autophagy, as acidic pH is required for autophagosome-lysosome fusion. For example, in Arabidopsis, this compound treatment suppressed nutrient remobilization from petals to ovaries by impairing autophagy flux . In immunology, it inhibits perforin-mediated NK cell cytotoxicity by preventing perforin activation in acidic lysosomes, a key mechanism for studying immune responses to pathogens like Cryptococcus . Methodologically, researchers should validate V-ATPase inhibition using pH-sensitive dyes (e.g., BCECF-AM in yeast) and correlate findings with functional assays (e.g., nutrient quantification or cytotoxicity measurements) .

How can researchers design experiments to confirm the specificity of this compound as a V-ATPase inhibitor and rule out off-target effects?

Answer:

  • Genetic controls: Use V-ATPase knockout/knockdown models to compare this compound effects. If the inhibitor shows no additional impact in mutants, specificity is supported.
  • Pharmacological controls: Combine with other V-ATPase inhibitors (e.g., bafilomycin A1) to observe consistent phenotypes.
  • Multi-assay validation: Pair flow cytometry (e.g., BCECF fluorescence for pH changes ) with Western blotting for autophagy markers (e.g., LC3-II accumulation ).
  • Dose-response curves: Ensure effects plateau at saturating concentrations (e.g., 20 μM in yeast ), minimizing non-specific interactions.

What experimental models are optimal for studying this compound’s role in autophagy, and what key parameters require optimization?

Answer:

  • Plant models: Detached Petunia flowers for nutrient remobilization studies. Key parameters include treatment duration (e.g., 48–72 hours post-pollination) and ovary dry weight vs. nutrient content analysis .
  • Mammalian cells: NK cell lines (e.g., YT cells) for cytotoxicity assays. Measure perforin degranulation via CD107a surface exposure and correlate with fungal killing efficiency .
  • Yeast: Use BCECF-AM-stained cells for real-time pH monitoring via flow cytometry. Optimize incubation times (30–150 minutes) and this compound concentrations (3–5 μM) .

How should researchers interpret discrepancies in nutrient remobilization data when this compound fails to alter nitrogen content in plant ovaries?

Answer:
In Petunia studies, this compound reduced ovary dry weight but not nitrogen levels, suggesting autophagy inhibition affects carbon or phosphorus translocation . To resolve this:

  • Multi-nutrient profiling: Quantify carbon, phosphorus, and potassium alongside nitrogen.
  • Autophagy markers: Confirm inhibition via ATG gene expression or LC3-II/p62 accumulation.
  • Alternative models: Use tissue-specific autophagy mutants or inducible systems to bypass compensatory mechanisms.

What protocols ensure reliable determination of this compound’s optimal concentration in cytotoxicity assays?

Answer:

  • Dose-response curves: Test concentrations from 1–20 μM in target cells (e.g., YT cells ). Use viability assays (MTT or propidium iodide) to exclude cytotoxic artifacts.
  • Z’ factor validation: In flow cytometry, ensure Z’ > 0.5 (e.g., Z’ = 0.86 at 20 μM in yeast ), indicating robust separation between treated and control samples.
  • Replication: Perform ≥3 biological replicates with technical duplicates to account for variability.

What statistical and reproducibility standards are critical for flow cytometry data in this compound studies?

Answer:

  • Data normalization: Use unstained and vehicle (DMSO)-treated controls to baseline fluorescence .
  • Statistical tests: Apply ANOVA for dose-response/time-course data, with post-hoc corrections (e.g., Tukey’s test). Report p-values and effect sizes (e.g., Cohen’s d) .
  • Reprodubility checks: Include intra-assay controls (e.g., median channel fluorescence stability over 150 minutes ) and inter-lab validation using published protocols.

How can researchers reconcile conflicting findings on this compound’s role in perforin-dependent vs. -independent cytotoxicity?

Answer:

  • Pathogen-specific mechanisms: In Cryptococcus, perforin is essential at both pH 6.6 and 7.4 , but other pathogens (e.g., Listeria) may utilize granzyme B or death receptors.
  • Inhibitor validation: Use this compound with perforin-deficient cells (e.g., PRF1 KO mice) to isolate perforin-independent pathways.
  • Multi-omics profiling: Compare transcriptomic/proteomic profiles of treated vs. untreated NK cells to identify alternative cytotoxicity mechanisms.

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